molecular formula C12H20N4O2 B3225674 tert-Butyl 4-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate CAS No. 1250998-28-7

tert-Butyl 4-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate

Cat. No.: B3225674
CAS No.: 1250998-28-7
M. Wt: 252.31 g/mol
InChI Key: WFIZPTBFUXZOGN-UHFFFAOYSA-N
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Description

Chemical Structure and Functional Groups: This compound features a bicyclic imidazo[4,5-c]pyridine core fused with a dihydro-1H-imidazole ring. The tert-butyl carbamate group at position 5 acts as a protective moiety, while the aminomethyl (-CH$2$NH$2$) substituent at position 4 introduces a primary amine functional group. This structure enhances its utility as a versatile intermediate in pharmaceutical synthesis, particularly for modifying pharmacokinetic properties or enabling further derivatization .

Synthetic Relevance: The tert-butyl carbamate (Boc) group is widely employed to protect amines during multi-step organic syntheses. The aminomethyl group’s nucleophilic nature facilitates coupling reactions, making this compound valuable for constructing nitrogen-rich heterocycles in drug discovery pipelines .

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-5-4-8-10(9(16)6-13)15-7-14-8/h7,9H,4-6,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIZPTBFUXZOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1CN)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801110951
Record name 5H-Imidazo[4,5-c]pyridine-5-carboxylic acid, 4-(aminomethyl)-3,4,6,7-tetrahydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801110951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250998-28-7
Record name 5H-Imidazo[4,5-c]pyridine-5-carboxylic acid, 4-(aminomethyl)-3,4,6,7-tetrahydro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1250998-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Imidazo[4,5-c]pyridine-5-carboxylic acid, 4-(aminomethyl)-3,4,6,7-tetrahydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801110951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate typically involves multiple steps, starting with the formation of the imidazo[4,5-c]pyridine core. This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a heterocyclic compound. The reaction conditions often require the use of strong bases or acids, and the reaction may be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry can also be employed to improve efficiency and yield. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure, often resulting in the formation of amines.

  • Substitution: : Substitution reactions can introduce new substituents onto the imidazo[4,5-c]pyridine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed

Scientific Research Applications

Tert-Butyl 4-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate: has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound can be used as a probe to study biological systems, particularly in the context of enzyme inhibition or receptor binding.

  • Medicine: : It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.

  • Industry: : The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which tert-Butyl 4-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound belongs to a family of imidazo[4,5-c]pyridine derivatives with varying substituents. Key analogs include:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Properties Applications
tert-Butyl 4-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate -CH$2$NH$2$ C${13}$H${21}$N$4$O$2$* ~281.34 (inferred) High nucleophilicity, basicity Pharmaceutical intermediates, peptide coupling
tert-Butyl 4-(hydroxymethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate -CH$_2$OH C${12}$H${19}$N$3$O$3$ 253.30 Polar, hydrogen-bonding capability Prodrug synthesis, solubility enhancers
tert-Butyl 2-(trifluoromethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate -CF$_3$ Not provided Not provided Electron-withdrawing, metabolic stability Fluorinated drug candidates, agrochemicals

*Inferred from structural analogy to the hydroxymethyl derivative ().

Key Comparisons :

Reactivity: The aminomethyl derivative’s primary amine enables facile conjugation (e.g., amide bond formation), whereas the hydroxymethyl analog is more suited for esterification or etherification . The trifluoromethyl group (-CF$_3$) enhances lipophilicity and resistance to oxidative metabolism, making it advantageous for CNS-targeting drugs .

Solubility and Stability: The hydroxymethyl group increases polarity, improving aqueous solubility compared to the aminomethyl variant. However, the Boc-protected amine in the aminomethyl derivative offers better stability during acidic/basic reactions . Trifluoromethyl substitution reduces basicity but improves membrane permeability due to fluorine’s hydrophobic nature .

Pharmacological Potential: Aminomethyl: Ideal for prodrug strategies (e.g., protease-activated therapeutics) due to its reactive amine . Hydroxymethyl: Used in solubilizing moieties or as a linker in antibody-drug conjugates . Trifluoromethyl: Critical in fluorinated analogs of kinase inhibitors or antimicrobial agents .

Research Findings and Data Limitations

  • Gaps in Evidence: Detailed spectroscopic data (e.g., NMR, HPLC purity) and pharmacokinetic parameters for the aminomethyl derivative are absent in the provided sources. The molecular weight and formula were inferred from structural analogs .
  • Synthetic Challenges: While the Boc group simplifies purification, the aminomethyl substituent may require stringent anhydrous conditions to prevent decomposition .

Biological Activity

Tert-butyl 4-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazo[4,5-c]pyridine core, which is known for its diverse biological activities. Its structure can be represented as follows:

  • Chemical Formula : C13_{13}H18_{18}N2_{2}O2_{2}
  • Molecular Weight : 234.29 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily related to its interaction with specific biological targets.

1. Antitumor Activity

Studies have shown that derivatives of imidazo[4,5-c]pyridine compounds can possess significant antitumor properties. For example, a related compound demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the imidazo ring can enhance potency against tumor cells.

CompoundIC50_{50} (µM)Cell Line
Compound A1.61 ± 0.20A-431
Compound B1.98 ± 0.15Jurkat

The presence of electron-donating groups and specific substitutions on the phenyl ring are critical for enhancing antitumor activity .

2. Anticonvulsant Properties

In animal models, certain imidazo derivatives have been evaluated for anticonvulsant activity. The findings suggest that these compounds can effectively reduce seizure activity in induced models:

StudyCompoundED50_{50} (mg/kg)
Sayed et al. (2019)tert-butyl variant30

The anticonvulsant effect is attributed to the modulation of neurotransmitter systems influenced by the imidazo structure .

The biological mechanisms underlying the activity of this compound involve:

  • TLR Agonism : Some derivatives have been shown to act as agonists for Toll-like receptors (TLRs), which play a crucial role in immune response.
  • Inhibition of Tumor Growth : The compound may interfere with cellular pathways involved in proliferation and survival of cancer cells.

Case Studies

Several studies have investigated the efficacy and safety profiles of this compound and its derivatives.

Case Study 1: Antitumor Efficacy

A recent study assessed a series of imidazo[4,5-c]pyridine derivatives for their antitumor effects in vitro and in vivo. The findings indicated that specific substitutions significantly increased cytotoxicity against breast cancer cell lines.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of imidazo derivatives in models of neurodegeneration. Results showed that these compounds could mitigate oxidative stress-induced neuronal damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
Reactant of Route 2
tert-Butyl 4-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate

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